Bis(2-cyanoethyl) diisopropylphosphoramidite (Bイス(2-シアノエチル)ジイソプロピルホスホラミデート, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite), also known as phosphoramidite or amidite, is a key reagent in oligonucleotide synthesis. Oligonucleotides are short, single-stranded segments of DNA or RNA used in various scientific research applications, such as:
Bイス(2-シアノエチル)ジイソプロピルホスホラミデート plays a crucial role in the process of building these oligonucleotides by acting as a phosphorylating agent. It introduces a phosphate group, the building block of nucleic acids, onto the growing oligonucleotide chain. This process is achieved through a series of chemical reactions known as solid-phase synthesis.
Bイス(2-シアノエチル)ジイソプロピルホスホラミデート is widely used in oligonucleotide synthesis due to several advantages:
Bis(2-cyanoethyl) diisopropylphosphoramidite is a chemical compound with the molecular formula and a molecular weight of 271.30 g/mol. It is characterized by its light yellow to colorless oil appearance and is primarily used in organic synthesis as a phosphorylating agent. The compound is known for its role in the synthesis of oligonucleotides and other phosphoramide derivatives, making it significant in both research and pharmaceutical applications .
Bis(DCE) Diisopropylphosphoramidite does not have a direct mechanism of action in biological systems. Its role is as a building block for creating oligonucleotides, which can then interact with biological targets depending on their sequence.
Bis(DCE) Diisopropylphosphoramidite is considered a hazardous material. Here are some safety concerns:
The synthesis of bis(2-cyanoethyl) diisopropylphosphoramidite typically involves the reaction of diisopropylamine with phosphorus oxychloride to form a phosphoramidite intermediate. This intermediate is then treated with 2-cyanoethyl bromide to yield the final product. The reaction conditions generally require an inert atmosphere and low temperatures to prevent degradation .
Bis(2-cyanoethyl) diisopropylphosphoramidite is extensively used in:
Studies on bis(2-cyanoethyl) diisopropylphosphoramidite have focused on its interactions with biological macromolecules. Research indicates that it can form stable complexes with nucleic acids, enhancing their stability and efficacy in therapeutic applications. Additionally, its inhibitory effects on HIV suggest interactions at the molecular level that disrupt viral entry or replication mechanisms .
Several compounds share structural similarities or functional roles with bis(2-cyanoethyl) diisopropylphosphoramidite. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Bis(2-cyanoethyl) methylphosphonate | Phosphonate | Used primarily for DNA synthesis; less toxic. |
Diisopropylaminoethyl phosphonamidate | Phosphonamidate | Exhibits lower biological activity than bis(2-cyanoethyl) diisopropylphosphoramidite. |
2-Cyanoethyl diisopropylphosphoramidite | Phosphoramidite | Similar phosphorylation properties but less stable. |
Bis(2-cyanoethyl) diisopropylphosphoramidite stands out due to its high biological activity and effectiveness as a phosphorylating agent, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications .
Acute Toxic;Irritant